molecular formula C11H15NOS B329578 N-butyl-3-(2-thienyl)acrylamide

N-butyl-3-(2-thienyl)acrylamide

Cat. No.: B329578
M. Wt: 209.31 g/mol
InChI Key: FWQLZCXKTDCPQU-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-3-(2-thienyl)acrylamide is an acrylamide derivative featuring a thiophene (2-thienyl) substituent at the β-position of the acrylamide backbone and an N-butyl group. Acrylamides with thienyl groups are often explored in medicinal chemistry and materials science due to the electron-rich, aromatic thiophene moiety, which can influence reactivity, binding interactions, and photophysical properties. For example, compound N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide (compound 48) was identified as a ligand for Raf kinase inhibitory protein (RKIP) via NMR screening, underscoring the role of the thienyl group in molecular recognition. Additionally, acrylamides with 2-thienyl substituents have been synthesized via radical addition reactions, demonstrating regio- and diastereoselectivity.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

(E)-N-butyl-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C11H15NOS/c1-2-3-8-12-11(13)7-6-10-5-4-9-14-10/h4-7,9H,2-3,8H2,1H3,(H,12,13)/b7-6+

InChI Key

FWQLZCXKTDCPQU-VOTSOKGWSA-N

SMILES

CCCCNC(=O)C=CC1=CC=CS1

Isomeric SMILES

CCCCNC(=O)/C=C/C1=CC=CS1

Canonical SMILES

CCCCNC(=O)C=CC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Optimization : Radical addition and microwave methods () could be adapted for scalable production.
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., nitro, as in compound 5112) may tune reactivity and bioactivity.

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